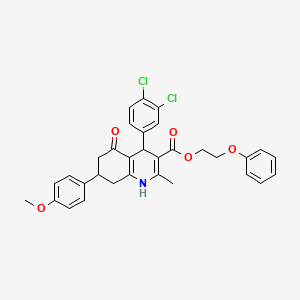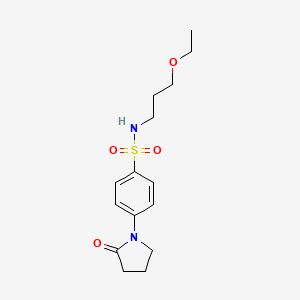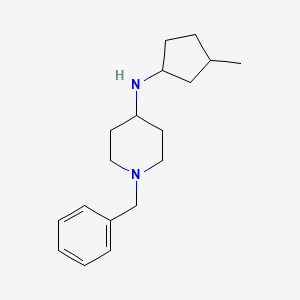
2,2,3,3,3-pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This section introduces the complexity and potential applications of fluorinated compounds and their derivatives, emphasizing the importance of studying their synthesis, molecular structure, chemical reactions, and properties for advancing various scientific fields.
Synthesis Analysis
Synthesis of complex fluorinated compounds often involves catalyzed reactions, as demonstrated by Ghashang et al. (2013), who utilized pentafluorophenylammonium triflate (PFPAT) in a solvent-free condensation to construct chromeno[2,3-d]pyrimidinone derivatives (Ghashang, S. S. Mansoor, & Aswin, 2013). This indicates a pathway for synthesizing structurally complex and fluorinated compounds efficiently.
Molecular Structure Analysis
The detailed molecular structure, including crystallography of related compounds, has been explored, such as in the work by Hu Yang (2009), who determined the crystal structure of a related pyrimidine derivative, highlighting the importance of X-ray diffraction in understanding the spatial arrangement of atoms within complex molecules (Hu Yang, 2009).
Chemical Reactions and Properties
Research by Chang et al. (2003) on novel synthesis and reactions of pyrimidine derivatives showcases the diversity of chemical reactions that such compounds can undergo, offering insights into their reactivity and potential applications (Yong-Goo Chang, H. S. Cho, & K. Kim, 2003).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as solubility, melting points, and crystal structures, provide essential information for their practical application. For example, the study by Krištafor et al. (2009) on C-6 substituted fluoroalkenyl pyrimidine derivatives emphasizes the role of structural modifications in altering physical properties (Svjetlana Krištafor et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and functional group analysis, are crucial for understanding the applications and handling of these compounds. The work on inhibitors of NF-kappaB by Palanki et al. (2000) serves as an example of how specific functional groups contribute to the biological activity of pyrimidine derivatives, which could be extrapolated to understand the chemical properties of related fluorinated compounds (M. Palanki et al., 2000).
properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F5N2O3/c1-6-10(12(25)27-5-14(18,19)15(20,21)22)11(24-13(26)23-6)7-2-3-8(16)9(17)4-7/h2-4,11H,5H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEPIEKUVRHOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5022544.png)

![1-(3-cyclohexen-1-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5022558.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5022561.png)
![5-(butoxymethyl)-3-[4-(1-piperidinyl)-2-butyn-1-yl]dihydro-2(3H)-furanone](/img/structure/B5022569.png)
![(1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B5022588.png)
![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5022599.png)

![[4-(3-phenylpropyl)-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5022608.png)

![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)

